molecular formula C12H11FN2 B4052798 5-(5-fluoro-2-methylphenyl)pyridin-2-amine

5-(5-fluoro-2-methylphenyl)pyridin-2-amine

Cat. No.: B4052798
M. Wt: 202.23 g/mol
InChI Key: GCMNFEOKZOKLES-UHFFFAOYSA-N
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Description

5-(5-fluoro-2-methylphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.09062652 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antihypertensive Activity : Derivatives of 5-amino-2-pyridinecarboxylic acid, which share structural motifs with "5-(5-fluoro-2-methylphenyl)pyridin-2-amine", have been synthesized and shown potent antihypertensive effects in animal models. Optimization of these derivatives led to compounds with significant potential for further preclinical evaluation (Finch et al., 1978).

  • Anticancer Agents : Novel amine derivatives of related pyridine compounds have demonstrated in vitro anticancer activity against human cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapeutics (Vinayak et al., 2017).

Organic Synthesis and Chemical Biology

  • Synthesis of Fluorous Pyrrolidinium and Piperidinium Ionic Liquids : Research has explored the synthesis of fluorous ionic liquids utilizing pyridine derivatives, demonstrating applications in green chemistry and material science (Honda et al., 2017).

  • Fluorophore Development for Metal Ion Detection : Pyridine derivatives have been used to develop fluorescent probes for detecting metal ions, showcasing their utility in environmental monitoring and biological research (Qin et al., 2016).

Material Science and Sensor Development

  • Photocatalytically Active Derivatives : The Hofmann reaction involving pyridine derivatives has been employed to create photocatalytically active molecules, indicating their potential in organic synthesis and environmental remediation efforts (Gao et al., 2020).

  • Fluorinated Ligands for Ethylene Polymerization : Research into fluorinated mononuclear and binuclear nickel halides using pyridine frameworks has opened avenues for advancements in polymer science, particularly in the synthesis of polyethylene materials (Zhang et al., 2021).

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-4-10(13)6-11(8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNFEOKZOKLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.